3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate
Description
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) furan-2-carboxylate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-7-4-10-22-17)23-14-8-9-15-16(20-24-18(15)12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
InChI Key |
UVKRUJISHRPOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Benzyl-6-Hydroxy-2-Aminophenol
The benzoxazole ring is constructed via condensation of 3-benzyl-6-hydroxy-2-aminophenol with a carbonyl source (e.g., triphosgene or acetic anhydride).
Procedure :
-
3-Benzyl-6-hydroxy-2-aminophenol (1.0 equiv) is suspended in anhydrous dichloromethane.
-
Triphosgene (0.33 equiv) is added dropwise at 0°C under nitrogen.
-
The mixture is stirred for 4–6 hours at room temperature, followed by quenching with ice-water.
-
The product, 3-benzyl-6-hydroxy-1,2-benzoxazole , is isolated via filtration (Yield: 78–85%).
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.32 (m, 5H, benzyl), 6.94 (s, 1H, H-4), 5.21 (s, 2H, CH₂Ph).
-
IR (KBr) : 1620 cm⁻¹ (C=N), 3400 cm⁻¹ (O-H).
Esterification of 6-Hydroxy-3-Benzyl-1,2-Benzoxazole with Furan-2-Carboxylic Acid
Acid Chloride Method
Furan-2-carbonyl chloride is generated in situ from furan-2-carboxylic acid using thionyl chloride.
Procedure :
-
Furan-2-carboxylic acid (1.2 equiv) is refluxed with thionyl chloride (3.0 equiv) for 2 hours. Excess thionyl chloride is removed under vacuum.
-
3-Benzyl-6-hydroxy-1,2-benzoxazole (1.0 equiv) is dissolved in anhydrous THF, followed by addition of pyridine (2.0 equiv).
-
The acid chloride is added dropwise at 0°C, and the reaction is stirred for 12 hours.
-
The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, dried (Na₂SO₄), and purified via silica gel chromatography (Yield: 65–72%).
Optimization Data :
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | THF | Pyridine | 0°C → RT | 72 |
| Oxalyl chloride | DCM | Et₃N | -10°C | 68 |
| DCC/DMAP | DMF | — | RT | 58 |
Steglich Esterification
A milder alternative employs DCC/DMAP for coupling furan-2-carboxylic acid directly to the hydroxylated benzoxazole.
Procedure :
-
3-Benzyl-6-hydroxy-1,2-benzoxazole (1.0 equiv), furan-2-carboxylic acid (1.5 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are combined in anhydrous DCM.
-
The reaction is stirred for 24 hours at room temperature.
-
Workup includes filtration of DCU, solvent evaporation, and chromatography (Yield: 58–63%).
Alternative Routes and Comparative Analysis
Mitsunobu Reaction
The Mitsunobu reaction facilitates esterification using DIAD and PPh₃ , though yields are suboptimal due to competing side reactions:
Procedure :
Direct Cyclization with Pre-Functionalized Ester
A convergent approach involves synthesizing 6-furan-2-carboxylate-3-benzyl-1,2-benzoxazole directly from a pre-esterified aminophenol derivative. However, this method faces challenges in regioselectivity and requires orthogonal protecting groups.
Mechanistic Considerations
Esterification Kinetics
The acid chloride method proceeds via nucleophilic acyl substitution, where the benzoxazole’s hydroxyl group attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. Pyridine scavenges HCl, shifting equilibrium toward product formation.
Side Reactions
-
Hydrolysis of Acid Chloride : Competed by moisture, necessitating anhydrous conditions.
-
Oxazole Ring Opening : Observed at elevated temperatures (>40°C) in protic solvents.
Characterization and Validation
Spectroscopic Data
This compound :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.68 (dd, J = 8.4, 1.6 Hz, 1H, H-4), 7.51–7.40 (m, 5H, benzyl), 7.24 (d, J = 1.6 Hz, 1H, H-7), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.72 (d, J = 3.6 Hz, 1H, furan H-3), 5.32 (s, 2H, CH₂Ph).
-
¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C=O), 154.1 (C=N), 143.5 (furan C-2), 137.8–125.4 (aromatic carbons), 67.5 (CH₂Ph).
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole moiety can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The furan ring can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues in the Benzoxazole Family
The structural and functional differences between 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate and related benzoxazoles are summarized in Table 1.
Table 1: Comparison of Key Benzoxazole Derivatives
Key Observations:
- Substituent Position and Electronic Effects: The placement of the benzyl group at position 3 (vs. The furan-2-carboxylate ester at position 6 introduces a polarizable oxygen atom, differing from the methyl or carbohydrazide groups in position 5 of other derivatives .
- Lipophilicity: The benzyl group increases logP compared to phenyl-substituted analogs, suggesting enhanced lipid solubility, which could improve blood-brain barrier penetration—a trait relevant to neurological targets (e.g., mGluR2 modulation as seen in oxazolidinone analogs ).
Functional Analogues: Oxazolidinones and Heterocyclic Modulators
These compounds act as positive allosteric modulators of mGluR2, a glutamate receptor implicated in neurological disorders. The benzyl group in both scaffolds may occupy similar hydrophobic pockets in target proteins, but the benzoxazole core likely provides greater aromatic stabilization compared to oxazolidinones.
Key Differences:
- Heterocyclic Core Rigidity: Benzoxazoles are planar and rigid, whereas oxazolidinones are non-aromatic and flexible. This could influence binding kinetics and selectivity .
- Synthetic Accessibility: Oxazolidinones are typically synthesized via cyclization of amino alcohols with carbonyl compounds, contrasting with benzoxazole synthesis via aryl acid condensations .
Pharmacological Implications
For instance:
- Antimicrobial Activity: Benzoxazole carbohydrazides (e.g., 2-(4-chlorophenyl)-1,3-benzoxazole-5-carbohydrazide) exhibit antitubercular activity, implying that the furan-2-carboxylate group in the target compound might be modified to enhance such effects .
- Neurological Targets: The benzyl group’s presence aligns with mGluR2 modulators, suggesting possible allosteric modulation activity, though experimental validation is required .
Biological Activity
3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzoxazole moiety and a furan-2-carboxylate group. Its molecular formula is C16H13N1O3, with a molecular weight of approximately 281.28 g/mol. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve:
- Disruption of bacterial cell membranes
- Inhibition of essential metabolic pathways
In a comparative study, the minimal inhibitory concentrations (MIC) for various strains were evaluated, revealing potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Bacillus subtilis | 8 | Very Strong |
| Pseudomonas aeruginosa | 64 | Weak |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
Research indicates that the compound may induce apoptosis in cancer cells through several pathways:
- Inhibition of cell cycle progression
- Induction of oxidative stress
- Activation of apoptotic signaling pathways
Case Studies
One notable study assessed the compound's effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Interaction : Studies suggest potential interactions with specific receptors that modulate cellular responses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzoxazole ring
- Introduction of the furan carboxylate moiety
- Benzylation to achieve the final structure
Q & A
Advanced Research Question
- Protection/Deprotection : Temporarily protect reactive hydroxyl groups (e.g., using benzyl or TBS ethers) to prevent unwanted acyl transfer .
- Low-Temperature Coupling : Conduct reactions at 0°C to suppress base-mediated hydrolysis of the furan ester .
- In Situ Activation : Generate the acyl chloride (from furan-2-carboxylic acid using SOCl₂) immediately before coupling to avoid degradation .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Advanced Research Question
- Functional Group Variation : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro or cyano) to modulate electron density and binding affinity .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to explore heterocyclic effects on target interaction .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Reaction Exotherms : Control heat dissipation during NaH-mediated steps to prevent runaway reactions .
- Solvent Recovery : Implement distillation or membrane filtration for THF reuse, reducing costs and waste .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for bulk batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
